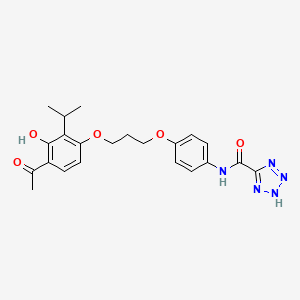

LY 170198

描述

属性

CAS 编号 |

99682-33-4 |

|---|---|

分子式 |

C22H25N5O5 |

分子量 |

439.5 g/mol |

IUPAC 名称 |

N-[4-[3-(4-acetyl-3-hydroxy-2-propan-2-ylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide |

InChI |

InChI=1S/C22H25N5O5/c1-13(2)19-18(10-9-17(14(3)28)20(19)29)32-12-4-11-31-16-7-5-15(6-8-16)23-22(30)21-24-26-27-25-21/h5-10,13,29H,4,11-12H2,1-3H3,(H,23,30)(H,24,25,26,27) |

InChI 键 |

VRFMQNMDEYQICU-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)NC(=O)C3=NNN=N3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LY 170198 LY-170198 N-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenyl)-1H-tetrazol-5-carboxamide |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of LY170198: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY170198 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has been instrumental as a research tool in understanding the role of this enzyme in inflammatory processes. Although its clinical development was hampered by a narrow therapeutic window, its well-characterized mechanism of action continues to inform the development of next-generation PDE4 inhibitors for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the core mechanism of action of LY170198, including its effects on intracellular signaling, its impact on key inflammatory cells, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Inhibition of Phosphodiesterase 4

The primary mechanism of action of LY170198 is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, LY170198 leads to an increase in intracellular cAMP levels in various cell types, particularly inflammatory cells.[1] This elevation in cAMP is the central event that triggers the downstream anti-inflammatory effects of the compound.

Downstream Signaling Pathways

The increase in intracellular cAMP initiated by LY170198 activates two main downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (Epac) pathway.

Protein Kinase A (PKA) Pathway

Elevated cAMP levels lead to the activation of PKA, which in turn phosphorylates a variety of intracellular proteins. A key target of PKA is the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10).

Furthermore, PKA activation can lead to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB). This inhibition is thought to occur through multiple mechanisms, including the phosphorylation and stabilization of the NF-κB inhibitor, IκB.

Exchange Protein Activated by cAMP (Epac) Pathway

In addition to PKA, increased cAMP can also activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1. The role of the Epac pathway in the anti-inflammatory effects of PDE4 inhibitors is an area of active investigation.

Signaling Pathway of LY170198 Action

Caption: Core signaling cascade initiated by LY170198.

Effects on Key Inflammatory Cells

LY170198 exerts its anti-inflammatory effects by modulating the function of various immune cells, including eosinophils, neutrophils, and monocytes.

Eosinophils

Eosinophils are key effector cells in allergic inflammation. LY170198 has been shown to inhibit several key functions of eosinophils, most notably the production of superoxide anions, a key component of the respiratory burst.

Neutrophils

Neutrophils are critical for the innate immune response. Increased cAMP levels in neutrophils, induced by PDE4 inhibitors, have been shown to inhibit their adhesion to bronchial epithelial cells, a crucial step in their migration to sites of inflammation.[4] This effect is mediated, at least in part, through the downregulation of the adhesion molecule Mac-1.[4]

Monocytes and Macrophages

Monocytes and macrophages are key sources of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). PDE4 inhibitors, by elevating cAMP, can suppress the production of TNF-α from these cells, contributing significantly to their anti-inflammatory profile.[5][6][7][8]

Quantitative Data

While specific quantitative data for LY170198 is limited in recent literature, the following table provides representative IC50 values for other well-characterized PDE4 inhibitors to provide context for the potency of this class of compounds.

| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Reference |

| Roflumilast | >10 µM | 0.84 nM | >10 µM | 0.68 nM | [9] |

| LASSBio-448 | 0.7 µM | 1.4 µM | 1.1 µM | 4.7 µM | [1] |

| NVP | 3.3 µM | 0.65 µM | 5.7 µM | 0.57 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PDE4 inhibitors like LY170198.

Measurement of Intracellular cAMP Levels

Principle: This protocol describes a competitive immunoassay for the quantitative determination of intracellular cAMP. The assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

Materials:

-

Cell line of interest (e.g., neutrophils, monocytes)

-

LY170198 or other PDE4 inhibitor

-

Cell culture medium

-

Lysis buffer

-

cAMP immunoassay kit (e.g., ELISA, TR-FRET)

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in a multi-well plate.

-

Pre-incubate cells with varying concentrations of LY170198 for a specified time (e.g., 30 minutes).

-

Stimulate cells with an appropriate agonist (e.g., forskolin to directly activate adenylyl cyclase) for a defined period to induce cAMP production.

-

-

Cell Lysis:

-

Remove the cell culture medium.

-

Add lysis buffer to each well to lyse the cells and release intracellular cAMP.

-

-

cAMP Immunoassay:

-

Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves the addition of the cell lysate to a plate pre-coated with a capture antibody, followed by the addition of a labeled cAMP conjugate and a detection antibody.

-

-

Data Analysis:

-

Measure the signal using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the samples by interpolating from the standard curve.

-

Experimental Workflow for cAMP Measurement

Caption: Workflow for measuring intracellular cAMP.

Inhibition of Eosinophil Superoxide Production

Principle: This assay measures the production of superoxide anion (O₂⁻) by activated eosinophils. The reduction of cytochrome c by superoxide is monitored spectrophotometrically.

Materials:

-

Isolated human eosinophils

-

LY170198 or other PDE4 inhibitor

-

fMLP (N-formyl-methionyl-leucyl-phenylalanine) or other stimulus

-

Cytochrome c

-

Superoxide dismutase (SOD)

-

Hanks' Balanced Salt Solution (HBSS)

-

Spectrophotometer

Procedure:

-

Eosinophil Preparation:

-

Isolate eosinophils from human peripheral blood using standard density gradient centrifugation and immunomagnetic bead separation techniques.

-

-

Assay Setup:

-

In a 96-well plate, add eosinophils suspended in HBSS.

-

Add varying concentrations of LY170198 and incubate for a specified time.

-

Add cytochrome c to each well.

-

To control wells, add SOD to confirm that the reduction of cytochrome c is due to superoxide.

-

-

Stimulation and Measurement:

-

Initiate the reaction by adding the stimulus (e.g., fMLP).

-

Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of superoxide production from the change in absorbance.

-

Determine the IC50 value for LY170198 by plotting the percentage inhibition of superoxide production against the log concentration of the inhibitor.

-

Workflow for Superoxide Production Assay

References

- 1. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtype selectivity in phosphodiesterase 4 (PDE4): a bottleneck in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased cAMP levels in stimulated neutrophils inhibit their adhesion to human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the raf-1/MEK1-MEK2/ERK1-ERK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNF-α Autocrine Feedback Loops in Human Monocytes: The Pro- and Anti-Inflammatory Roles of the TNF-α Receptors Support the Concept of Selective TNFR1 Blockade In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interleukin 10 inhibits TNF-alpha production in human monocytes independently of interleukin 12 and interleukin 1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Pharmacology of LY171883 (Tomelukast): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY171883, also known as Tomelukast, is a potent and orally active compound that has been extensively studied for its pharmacological effects, primarily as a selective antagonist of the cysteinyl leukotriene D4 and E4 (LTD4/E4) receptors.[1][2][3] Leukotrienes are inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions, making their antagonism a key therapeutic strategy. Beyond its primary mechanism, LY171883 also exhibits secondary pharmacological activities, including the inhibition of phosphodiesterase (PDE) and activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide provides a comprehensive overview of the pharmacology of LY171883, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant pathways and workflows using Graphviz diagrams.

Core Pharmacological Profile

LY171883's primary mechanism of action is the competitive antagonism of LTD4 and LTE4 at the CysLT1 receptor.[1][2][3] This action blocks the downstream signaling cascades initiated by these inflammatory mediators, which include bronchoconstriction, increased vascular permeability, and mucus secretion.

Leukotriene Receptor Antagonism

LY171883 has demonstrated potent and selective antagonism of LTD4- and LTE4-induced effects in various preclinical models. It effectively inhibits the binding of radiolabeled LTD4 to guinea pig lung membranes and antagonizes LTD4-induced contractions in isolated guinea pig ileum and trachea.[2][4][5]

Phosphodiesterase Inhibition

In addition to its effects on leukotriene receptors, LY171883 has been shown to be an inhibitor of phosphodiesterase (PDE) enzymes.[4][5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can contribute to smooth muscle relaxation and anti-inflammatory effects. However, its activity as a PDE inhibitor is generally considered to be less potent than its leukotriene receptor antagonism.[1]

PPARγ Agonism

LY171883 also acts as an agonist at peroxisome proliferator-activated receptors (PPARs), specifically PPARγ.[2][5] Activation of PPARγ is associated with anti-inflammatory responses and metabolic regulation. This activity may contribute to the overall pharmacological profile of the compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for LY171883 across various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

| Parameter | Assay System | Value | Reference |

| Ki | [3H]-LTD4 binding to guinea pig lung membranes | 0.63 µM | [2] |

| KB | LTD4-induced contraction in guinea pig ileum | 0.07 µM | [5][6] |

| KB | LTD4-induced contraction in guinea pig parenchyma | 0.34 µM | [5][6] |

| IC50 | Phosphodiesterase from human polymorphonuclear leukocytes | 22.6 µM | [5][6] |

| IC50 | Phosphodiesterase from various guinea pig tissues | 6.9 - 209 µM | [5][6] |

| EC50 | Increase in Ca2+-activated K+ current in GH3 cells | 15 µM | [7] |

Table 2: In Vitro Functional Antagonism

| Assay | Agonist | Tissue/Cell Line | LY171883 Concentration | Effect | Reference |

| Smooth Muscle Relaxation | Isoprenaline (enhancement) | Carbachol-contracted guinea pig trachea | 28 µM | Two-fold enhancement of isoprenaline-induced relaxation | [1] |

| Tracheal Contraction | LTE4 | Guinea pig trachea | > 2.8 µM | Total inhibition of LTE4-induced contraction | [1] |

Table 3: In Vivo Efficacy

| Animal Model | Challenge | LY171883 Dose | Route | Effect | Reference |

| Anesthetized Guinea Pig | LTE4-induced bronchoconstriction | 3 mg/kg | i.v. | Antagonism of bronchoconstriction | [1] |

| Allergic Sheep | Antigen-induced airway response (early phase) | 30 mg/kg | p.o. | Significantly reduced early increase in specific lung resistance (SRL) | [8] |

| Allergic Sheep | Antigen-induced airway response (late phase) | 30 mg/kg | p.o. | Blocked the late increase in SRL | [8] |

| Awake Sheep | Endotoxin-induced pulmonary hypertension | 4 mg/kg | i.v. | Reduced pulmonary artery pressure, pulmonary vascular resistance, and systemic vascular resistance | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by LY171883 and the general workflows of the experimental protocols described in the subsequent section.

Detailed Experimental Protocols

[3H]-LTD4 Receptor Binding Assay (Guinea Pig Lung Membranes)

This protocol is a representative method for determining the binding affinity of compounds to the CysLT1 receptor.

-

Tissue Preparation:

-

Euthanize male Hartley guinea pigs and perfuse the lungs with ice-cold saline to remove blood.

-

Excise the lung parenchyma, mince, and homogenize in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 50,000 x g) to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a final volume of 250 µL, combine the lung membrane preparation (typically 50-100 µg of protein), [3H]-LTD4 (e.g., 0.5-1.0 nM), and varying concentrations of LY171883 or vehicle.

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled LTD4 (e.g., 1 µM) is included.

-

Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using a non-linear regression analysis to determine the IC50 value (the concentration of LY171883 that inhibits 50% of specific [3H]-LTD4 binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Antigen-Induced Airway Responses in Allergic Sheep

This model is used to assess the efficacy of anti-asthmatic compounds on both the early and late-phase allergic responses.

-

Animal Sensitization:

-

Sensitize sheep by repeated subcutaneous injections of an allergen, typically Ascaris suum extract, mixed with an adjuvant.

-

Confirm sensitization by observing a positive skin reaction to an intradermal injection of the allergen.

-

-

Experimental Procedure:

-

Administer LY171883 (e.g., 30 mg/kg) or placebo orally two hours before the antigen challenge.[8]

-

Measure baseline specific lung resistance (SRL) using a non-invasive pulmonary mechanics measurement system.

-

Challenge the conscious sheep with an aerosolized solution of Ascaris suum antigen.

-

Measure SRL at regular intervals for up to 8 hours post-challenge to assess the early and late-phase responses.[8]

-

The early response is typically observed within the first 2 hours, while the late response occurs between 4 and 8 hours post-challenge.

-

-

Data Analysis:

-

Express the change in SRL as a percentage increase from the baseline value.

-

Compare the magnitude of the early and late-phase responses between the LY171883-treated and placebo-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

LY171883 (Tomelukast) is a multifaceted pharmacological agent with a primary role as a selective antagonist of the CysLT1 receptor. Its ability to also inhibit phosphodiesterases and activate PPARγ may contribute to its overall therapeutic potential in inflammatory airway diseases like asthma. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of respiratory and inflammatory diseases. Further investigation into the interplay of its multiple mechanisms of action could provide deeper insights into its pharmacological profile and potential clinical applications.

References

- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of TYB-2285 on antigen-induced airway responses in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. Induction of allergic inflammation in the lungs of sensitized sheep after local challenge with house dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

LY170198: An In-Depth Technical Guide to Leukotriene Receptor Antagonist Activity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the leukotriene receptor antagonist activity of LY170198 and its closely related analogs. Due to the limited availability of specific quantitative data for LY170198 in publicly accessible literature, this document leverages data from the well-characterized compound LY171883 as a representative of the hydroxyacetophenone class of leukotriene antagonists. The experimental protocols detailed herein are standard methodologies for the evaluation of such compounds.

Core Concepts: The Leukotriene Signaling Pathway

Leukotrienes are pro-inflammatory lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway. The cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — are particularly significant in the pathophysiology of asthma and allergic rhinitis. They elicit their effects by binding to and activating CysLT receptors, primarily the CysLT₁ receptor, which leads to bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment. Leukotriene receptor antagonists, such as those in the LY170198 chemical series, act by competitively blocking the CysLT₁ receptor, thereby mitigating the downstream inflammatory cascade.

Caption: Leukotriene synthesis and the inhibitory action of LY170198.

Quantitative Analysis of Antagonist Activity

The antagonist potency of the hydroxyacetophenone series is exemplified by LY171883. The following table summarizes key quantitative data for this compound.

| Compound | Assay Type | Agonist | Tissue/Preparation | Parameter | Value |

| LY171883 | In Vitro Functional | LTD₄ | Guinea Pig Ileum | pA₂ | 6.9 |

| LY171883 | In Vivo | LTD₄ | Anesthetized Guinea Pig | Oral ED₅₀ (Bronchoconstriction) | ~11 mg/kg |

Key Experimental Protocols

The characterization of leukotriene receptor antagonists relies on a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound to the CysLT₁ receptor.

Methodology:

-

Membrane Preparation: Homogenized lung tissue from guinea pigs is subjected to centrifugation to isolate the membrane fraction rich in CysLT₁ receptors.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled CysLT₁ ligand (e.g., [³H]LTD₄) and varying concentrations of the unlabeled test compound (e.g., LY170198).

-

Separation: The reaction mixture is rapidly filtered to separate membrane-bound from free radioligand.

-

Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the binding affinity of the antagonist.

Caption: Workflow for a radioligand binding assay.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This bioassay assesses the functional antagonism of LTD₄-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A section of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.

-

Baseline Response: A cumulative concentration-response curve to LTD₄ is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., LY170198) for a specified period.

-

Post-Incubation Response: A second LTD₄ concentration-response curve is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the LTD₄ concentration-response curve caused by the antagonist is used to calculate the pA₂, a measure of antagonist potency.

Caption: Workflow for the guinea pig ileum functional assay.

Structure-Activity Relationship and Logical Framework

The antagonist activity of the hydroxyacetophenone series is intrinsically linked to their chemical structure. These compounds act as competitive antagonists by binding to the CysLT₁ receptor at the same site as the endogenous ligand, LTD₄, but without activating the receptor. This prevents the initiation of the intracellular signaling cascade that leads to the pathological responses associated with leukotriene action.

Caption: Logical framework of LY170198's antagonist activity.

LY171883: A Technical Whitepaper on its Biological Functions and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY171883, also known as Tomelukast, is a potent and orally active small molecule that has been the subject of significant research due to its multifaceted biological activities. Primarily recognized as a selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, it has been investigated for its therapeutic potential in inflammatory conditions, particularly asthma. Beyond its primary mechanism, LY171883 also exhibits inhibitory effects on phosphodiesterase (PDE) and can modulate the activity of the peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides an in-depth analysis of the biological functions of LY171883, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Core Biological Function: Leukotriene Receptor Antagonism

The primary and most well-characterized biological function of LY171883 is its competitive antagonism of the cysteinyl leukotriene receptors, CysLT1 and CysLT2. Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. By blocking the binding of LTD4 and LTE4 to these receptors, LY171883 effectively mitigates their pro-inflammatory and bronchoconstrictive effects.

Quantitative Data: Receptor Binding and Functional Antagonism

The potency and selectivity of LY171883 as a leukotriene receptor antagonist have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

| Parameter | Tissue/Cell Line | Value | Reference |

| Ki | Guinea Pig Lung Membranes ([3H]-LTD4 binding) | 0.63 µM | [1] |

| KB | Guinea Pig Ileum | 0.07 µM | [2] |

| KB | Guinea Pig Lung Parenchyma | 0.34 µM | [2] |

Table 1: In Vitro Receptor Binding Affinity of LY171883. This table summarizes the dissociation constants (Ki and KB) of LY171883 for the leukotriene receptor in different guinea pig tissues, indicating its high binding affinity.

| Experimental Model | Agonist | LY171883 Effect | Quantitative Measurement | Reference |

| Guinea Pig Trachea (Carbachol-contracted) | Isoprenaline | Enhancement of relaxation | 2-fold enhancement at 28 µM | [3] |

| Guinea Pig Trachea | LTE4 | Inhibition of contraction | Total inhibition | [3] |

| Anesthetized Guinea Pigs | Histamine-induced bronchospasm | No effect on isoprenaline-induced decrease | - | [3] |

| Anesthetized Guinea Pigs | LTE4-induced bronchoconstriction | Antagonism | Antagonized at doses as low as 3 mg/kg | [3] |

| Allergic Sheep | Antigen-induced airway responses | Reduction of early and late phase responses | Early SRL increase reduced from 483% to 163%; late response blocked (30 mg/kg, p.o.) | [4] |

| Atopic Subjects | Inhaled LTD4/Antigen | Attenuation of bronchoconstriction | - | [5] |

| Asthmatic Subjects | Cold air-induced bronchoconstriction | Increased respiratory heat loss to reduce FEV1 by 20% | PD20RHE increased from 1.00 to 1.24 kcal/min (600 mg twice daily) | [1] |

Table 2: In Vivo and Ex Vivo Functional Antagonism of LY171883. This table presents the functional effects of LY171883 in various experimental models, demonstrating its ability to counteract the physiological effects of leukotrienes and other bronchoconstrictors.

Signaling Pathway: Leukotriene Receptor Antagonism

The binding of cysteinyl leukotrienes (LTD4, LTE4) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades that lead to smooth muscle contraction, increased vascular permeability, and eosinophil recruitment. LY171883 acts as a competitive antagonist at this receptor, preventing these downstream effects.

Secondary Biological Functions

In addition to its primary role as a leukotriene antagonist, LY171883 exhibits other biological activities, particularly at higher concentrations.

Phosphodiesterase (PDE) Inhibition

LY171883 has been shown to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which can contribute to smooth muscle relaxation.

| Tissue/Cell Line | IC50 | Reference |

| Human Polymorphonuclear Leukocytes | 22.6 µM | [2] |

| Guinea Pig Tissues | 6.9 - 209 µM | [2] |

Table 3: Phosphodiesterase Inhibition by LY171883. This table shows the half-maximal inhibitory concentration (IC50) of LY171883 against phosphodiesterases from different sources.

PPARγ Agonism

At micromolar concentrations, LY171883 can bind to and activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in adipogenesis and inflammation.

| Cell Line | Concentration | Effect | Reference |

| NIH3T3 Fibroblasts | 50-100 µM | Induces adipogenesis | [2] |

Table 4: PPARγ Agonism by LY171883. This table indicates the concentration at which LY171883 induces adipogenesis through PPARγ activation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological functions of LY171883.

Leukotriene Receptor Binding Assay

This assay determines the affinity of a compound for the leukotriene receptor.

Objective: To quantify the binding affinity (Ki) of LY171883 to the CysLT1 receptor.

Materials:

-

Guinea pig lung membranes (source of CysLT1 receptors)

-

[3H]-LTD4 (radioligand)

-

LY171883 (test compound)

-

Unlabeled LTD4 (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig lung tissue in buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a microtiter plate, combine the lung membranes, [3H]-LTD4, and varying concentrations of LY171883. For total binding, omit LY171883. For non-specific binding, add a high concentration of unlabeled LTD4.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of LY171883 and calculate the Ki using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit PDE activity.

Objective: To determine the IC50 of LY171883 for PDE.

Materials:

-

Purified PDE enzyme (e.g., from human polymorphonuclear leukocytes)

-

cAMP (substrate)

-

LY171883 (test compound)

-

5'-Nucleotidase

-

Inorganic pyrophosphatase

-

Malachite green reagent (for phosphate detection)

-

Assay buffer

-

Microplate reader

Procedure:

-

Assay Setup: In a microtiter plate, add the PDE enzyme, LY171883 at various concentrations, and assay buffer.

-

Initiate Reaction: Add cAMP to start the enzymatic reaction. PDE will hydrolyze cAMP to AMP.

-

Incubation: Incubate at 37°C for a defined period.

-

Second Enzymatic Step: Add 5'-nucleotidase and inorganic pyrophosphatase to convert AMP to adenosine and inorganic phosphate (Pi).

-

Detection: Add malachite green reagent, which forms a colored complex with Pi.

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Plot the absorbance against the concentration of LY171883 to determine the IC50 value.

PPARγ Activation Assay

This assay assesses the ability of a compound to activate the PPARγ receptor.

Objective: To determine if LY171883 can activate PPARγ and induce a downstream response.

Materials:

-

Cell line expressing a PPARγ reporter gene system (e.g., NIH3T3 cells transfected with a luciferase reporter under the control of a PPARγ response element)

-

LY171883 (test compound)

-

Rosiglitazone (positive control)

-

Cell culture medium and reagents

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Plate the reporter cells in a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of LY171883 or the positive control.

-

Incubation: Incubate the cells for 24-48 hours to allow for PPARγ activation and reporter gene expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to cell viability and plot the fold activation relative to the vehicle control to determine the EC50.

Conclusion

LY171883 is a well-characterized molecule with a primary biological function as a selective antagonist of the CysLT1 receptor. This activity forms the basis of its potential therapeutic use in asthma and other inflammatory conditions. Its secondary activities as a phosphodiesterase inhibitor and a PPARγ agonist, while occurring at higher concentrations, may contribute to its overall pharmacological profile. The experimental protocols and data presented in this technical guide provide a comprehensive overview for researchers and drug development professionals working with this compound or in the field of leukotriene modulation. Further research may continue to elucidate the full spectrum of its biological effects and therapeutic applications.

References

- 1. Effect of a leukotriene antagonist, LY171883, on cold air-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. assaygenie.com [assaygenie.com]

- 4. The effect of an orally active leukotriene D4/E4 antagonist, LY171883, on antigen-induced airway responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the oral leukotriene D4 antagonist LY171883 on inhaled and intradermal challenge with antigen and leukotriene D4 in atopic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of LY 170198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthetic route for LY 170198, a potent and selective leukotriene D4 (LTD4) receptor antagonist. Due to the limited availability of a complete, published experimental protocol for this compound, this guide outlines a plausible synthesis based on established and analogous chemical reactions. Additionally, this document details the compound's mechanism of action through the cysteinyl leukotriene receptor 1 (CysLT1) signaling pathway.

Chemical Structure and Properties

This compound, systematically named 1-[2-hydroxy-3-propyl-4-[4-(1H-tetrazol-5-yl)butoxy]phenyl]ethanone, is a small molecule antagonist of the CysLT1 receptor. Its structure features a substituted acetophenone core, a propyl group, and a butoxy-linked tetrazole moiety, which are crucial for its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-[2-hydroxy-3-propyl-4-[4-(1H-tetrazol-5-yl)butoxy]phenyl]ethanone |

| Molecular Formula | C₁₈H₂₄N₄O₃ |

| Molecular Weight | 360.41 g/mol |

| CAS Number | 105190-39-4 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) |

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, commencing with the preparation of the key intermediates: the substituted phenolic core and the tetrazole-containing alkylating agent.

Step 1: Synthesis of 2,4-Dihydroxy-3-propylacetophenone (Intermediate 1)

A plausible route to this intermediate involves the Friedel-Crafts acylation of 2-propylresorcinol.

Experimental Protocol:

-

To a solution of 2-propylresorcinol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath and add acetyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2,4-dihydroxy-3-propylacetophenone.

Step 2: Synthesis of 5-(4-Bromobutyl)-1H-tetrazole (Intermediate 2)

This intermediate can be prepared from 5-bromovaleronitrile through a cycloaddition reaction.

Experimental Protocol:

-

In a round-bottom flask, dissolve 5-bromovaleronitrile and sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a catalyst, such as zinc chloride or ammonium chloride, to the mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into acidified water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to give the crude 5-(4-bromobutyl)-1H-tetrazole.

-

Further purification can be achieved by chromatography.

Step 3: Synthesis of this compound

The final step involves the regioselective alkylation of the phenolic hydroxyl group of Intermediate 1 with Intermediate 2.

Experimental Protocol:

-

Dissolve 2,4-dihydroxy-3-propylacetophenone (Intermediate 1) in a suitable polar aprotic solvent like acetonitrile or DMF.

-

Add a base, such as potassium carbonate or cesium carbonate, to the solution to deprotonate the more acidic 4-hydroxyl group.

-

Add 5-(4-bromobutyl)-1H-tetrazole (Intermediate 2) to the reaction mixture.

-

Heat the mixture at an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 2: Summary of Analogous Reaction Data

| Reaction Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

| Phenol Alkylation | 2,4-dihydroxyacetophenone, 1,4-dibromobutane | CsHCO₃, CH₃CN, 80 °C | 4-(4-bromobutoxy)-2-hydroxyacetophenone | Good | (Analogous) |

| Tetrazole Formation | Benzonitrile, Sodium azide | CuSO₄·5H₂O, DMSO, 140 °C | 5-phenyl-1H-tetrazole | Good to Excellent | (Analogous) |

Note: The yields are reported as "Good" to "Excellent" based on analogous reactions found in the literature, as specific yield data for the synthesis of this compound is not publicly available.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: CysLT1 Receptor Signaling Pathway

This compound functions as a competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1R). Leukotrienes, particularly LTD4, are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. They are produced from arachidonic acid via the 5-lipoxygenase pathway.

Binding of LTD4 to the G-protein coupled receptor (GPCR) CysLT1R, which is coupled to Gq/11, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG trigger a cascade of downstream effects, including smooth muscle contraction (bronchoconstriction), increased vascular permeability, and eosinophil recruitment, all of which are hallmark features of an asthma attack.

This compound, by competitively binding to the CysLT1R, prevents the binding of LTD4 and thereby blocks the initiation of this signaling cascade, leading to the alleviation of asthma symptoms.

Caption: CysLT1 receptor signaling and antagonism by this compound.

Discovery and history of LY 170198

An in-depth technical guide on the discovery and history of the leukotriene receptor antagonist, LY170198, is not feasible with publicly available information. Despite extensive searches through scientific databases, patent records, and general web queries, no specific data or publications detailing the discovery, synthesis, pharmacological data, or experimental protocols for a compound designated LY170198 could be located.

The identifier "LY" is commonly associated with compounds developed by the pharmaceutical company Eli Lilly. Searches were specifically targeted towards Eli Lilly's research in the field of leukotriene antagonists, a class of drugs primarily investigated for the treatment of asthma and allergic rhinitis. While Eli Lilly has a documented history of research and development in this therapeutic area, no public documents specifically mention LY170198.

It is possible that LY170198 was an internal designation for a compound that was discontinued in early-stage research and never publicly disclosed. Pharmaceutical companies often synthesize and evaluate numerous compounds, with only a small fraction progressing to clinical trials and subsequent publication.

For researchers and scientists interested in the broader field of leukotriene receptor antagonists, a wealth of information is available on compounds that have been successfully developed and marketed, such as Montelukast and Zafirlukast. These drugs serve as excellent examples of the pharmacological principles and clinical applications of this class of medication.

General Signaling Pathway for Cysteinyl Leukotriene Receptor Antagonists

While specific data for LY170198 is unavailable, the general mechanism of action for a cysteinyl leukotriene (CysLT) receptor antagonist can be illustrated. These compounds act by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at their G-protein coupled receptors, primarily the CysLT₁ receptor. This antagonism prevents the downstream signaling that leads to the pathological effects of leukotrienes in asthma and allergic conditions, such as bronchoconstriction, inflammation, and mucus production.

Caption: General signaling pathway of cysteinyl leukotriene receptor antagonists.

General Experimental Workflow for Characterizing a Novel Leukotriene Receptor Antagonist

The characterization of a novel leukotriene receptor antagonist would typically follow a standardized workflow, progressing from in vitro assays to in vivo models.

LY171883 (Tomelukast): A Technical Guide to a First-Generation CysLT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY171883, also known as Tomelukast, is a selective and orally active antagonist of the cysteinyl-leukotriene receptor 1 (CysLT1). As a first-generation CysLT1 receptor antagonist, it has been a valuable tool in elucidating the role of cysteinyl leukotrienes (CysLTs) in inflammatory processes, particularly in the context of asthma and allergic rhinitis. This technical guide provides an in-depth overview of the preclinical and clinical pharmacology of LY171883, including its mechanism of action, binding affinity, and effects in various experimental models. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts in this area.

Core Mechanism of Action

LY171883 functions as a competitive antagonist at the CysLT1 receptor. By binding to this receptor, it prevents the binding of the endogenous CysLTs, primarily leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This blockade inhibits the downstream signaling cascades that lead to the pathophysiological effects associated with CysLTs, such as bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.[1][2]

Cysteinyl-Leukotriene Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor, and the point of intervention by LY171883.

References

The Enigmatic Case of LY170198: A Search for Pharmacokinetic and Pharmacodynamic Data

An extensive review of publicly available scientific literature and databases has revealed no specific information regarding the pharmacokinetics and pharmacodynamics of a compound designated as LY170198. This identifier, likely an internal code used by Eli Lilly and Company, does not correspond to any publicly disclosed therapeutic agent for which detailed pharmacological data has been published.

Despite a multi-pronged search strategy targeting chemical and pharmaceutical databases, clinical trial registries, and scholarly articles, no quantitative data, experimental protocols, or established signaling pathways associated with "LY170198" could be retrieved. This suggests that the compound may have been discontinued in the early stages of development and its scientific findings were never published, or it was subsequently renamed and the original "LY" designation is not indexed in public-facing resources.

While the user's request for an in-depth technical guide on LY170198 cannot be fulfilled due to the absence of source material, this outcome highlights a common challenge in pharmaceutical research, where a significant number of compounds are investigated pre-clinically but do not advance to a stage where their properties are publicly detailed.

For researchers, scientists, and drug development professionals interested in the broader landscape of Eli Lilly's research, particularly in areas historically associated with "LY" designated compounds such as neuroscience, information on publicly disclosed agents can be found through various scientific search engines and the company's official publications. For instance, a search of Eli Lilly's historical and current drug portfolio may reveal compounds with similar mechanisms of action that have progressed further in the development pipeline. One such example from Lilly's portfolio is Pergolide, a dopamine D1 and D2 receptor agonist.[1]

Without specific data for LY170198, it is impossible to generate the requested tables, experimental methodologies, and signaling pathway diagrams. The following sections would have been populated had the information been available.

Hypothetical Data Presentation Structure

Had data been available, it would have been presented in the following structured tables for clarity and comparative analysis.

Table 1: Pharmacokinetic Parameters of LY170198 (Hypothetical)

| Parameter | Value | Species | Route of Administration |

| Absorption | |||

| Bioavailability (%) | |||

| Tmax (h) | |||

| Cmax (ng/mL) | |||

| Distribution | |||

| Volume of Distribution (L/kg) | |||

| Protein Binding (%) | |||

| Metabolism | |||

| Primary Metabolites | |||

| Metabolic Pathways | |||

| Excretion | |||

| Half-life (h) | |||

| Clearance (mL/min/kg) | |||

| Excretion Routes |

Table 2: Pharmacodynamic Profile of LY170198 (Hypothetical)

| Target | Assay Type | Value (e.g., Ki, IC50, EC50) | Units |

| Primary Target(s) | |||

| Receptor/Enzyme 1 | Binding Affinity | nM | |

| Receptor/Enzyme 1 | Functional Activity | nM | |

| Off-Target(s) | |||

| Receptor/Enzyme 2 | Binding Affinity | µM | |

| Receptor/Enzyme 3 | Binding Affinity | µM |

Hypothetical Experimental Protocols

Detailed methodologies for key experiments would have been provided, outlining the procedures for assays such as:

-

In Vitro Receptor Binding Assays: Describing the preparation of cell membranes, radioligand binding protocols, and data analysis to determine binding affinities (Ki).

-

Functional Assays: Detailng the specific cell-based or tissue-based assays used to measure the agonist or antagonist activity of the compound (e.g., cAMP assays, calcium flux assays).

-

In Vivo Pharmacokinetic Studies: Outlining the animal models used, dosing regimens, blood sampling schedules, and the analytical methods (e.g., LC-MS/MS) for quantifying drug concentrations.

-

In Vivo Pharmacodynamic Models: Describing the animal models of disease or physiological response used to assess the efficacy and potency of the compound.

Hypothetical Visualizations

Diagrams illustrating signaling pathways, experimental workflows, or logical relationships would have been created using Graphviz (DOT language). For example, a hypothetical signaling pathway for a dopamine D2 receptor agonist is presented below.

References

In Vitro Characterization of LY171883: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY171883, also known as Tomelukast, is a selective and orally active antagonist of the leukotriene D4 (LTD4) receptor, historically investigated for its potential therapeutic applications in asthma and other inflammatory conditions. This technical guide provides a comprehensive overview of the in vitro characterization of LY171883, detailing its primary pharmacological activity, off-target effects, and the experimental methodologies used for its evaluation.

Pharmacological Profile

LY171883 exhibits a multi-faceted pharmacological profile, with its primary mechanism of action being the competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. Additionally, it has been shown to inhibit phosphodiesterase (PDE) activity and act as an agonist at peroxisome proliferator-activated receptors (PPARs).

Data Summary

The following tables summarize the key quantitative data for the in vitro activities of LY171883.

Table 1: CysLT1 Receptor Antagonist Activity

| Parameter | Value | Species/Tissue | Reference |

| K_i_ | 0.63 µM | Guinea Pig Lung Membranes | [1] |

| K_B_ | 0.07 µM | Guinea Pig Ileum | |

| K_B_ | 0.34 µM | Guinea Pig Parenchyma |

Table 2: Phosphodiesterase (PDE) Inhibitory Activity

| Tissue Source | IC_50_ | Reference |

| Human Polymorphonuclear Leukocytes | 22.6 µM | |

| Guinea Pig Lung | 6.9 µM | |

| Guinea Pig Trachea | >100 µM | |

| Guinea Pig Ileum | 209 µM |

Table 3: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist Activity

| Activity | Concentration Range | Cell Line | Reference |

| Adipogenesis Induction | 50-100 µM | NIH3T3 Fibroblasts |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

Leukotriene D4 (LTD4) Signaling Pathway

Leukotriene D4 binds to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction. LY171883 acts as a competitive antagonist at this receptor, blocking the binding of LTD4 and thereby inhibiting its downstream effects.

Experimental Workflow: Isolated Guinea Pig Trachea Assay

This workflow illustrates the key steps involved in assessing the antagonist activity of LY171883 on LTD4-induced contractions in isolated guinea pig tracheal tissue.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize LY171883.

CysLT1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (K_i_) of LY171883 for the CysLT1 receptor.

Materials:

-

Guinea pig lung tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]-LTD4 (Radioligand)

-

LY171883 (Test compound)

-

Unlabeled LTD4 (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. Collect the supernatant and centrifuge at a high speed to pellet the membrane fraction. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [³H]-LTD4, and varying concentrations of LY171883. For determining non-specific binding, use a saturating concentration of unlabeled LTD4 in place of LY171883.

-

Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the LY171883 concentration and fit the data to a one-site competition model to determine the IC_50_. Calculate the K_i_ using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Isolated Guinea Pig Trachea Assay (Functional Antagonism)

Objective: To evaluate the functional antagonist activity of LY171883 against LTD4-induced smooth muscle contraction.

Materials:

-

Male Hartley guinea pigs

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

Leukotriene D4 (LTD4)

-

LY171883

-

Organ bath system with force-displacement transducers

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with periodic washing.

-

Protocol:

-

Obtain a baseline reading.

-

Pre-incubate the tissues with a specific concentration of LY171883 or vehicle for a defined period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to LTD4 by adding increasing concentrations of the agonist to the organ bath.

-

Record the contractile response after each addition.

-

-

Data Analysis: Express the contractile responses as a percentage of the maximum response to a standard contractile agent (e.g., carbachol). Plot the concentration-response curves for LTD4 in the absence and presence of different concentrations of LY171883. Calculate the pA₂ value from a Schild plot to quantify the antagonist potency.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC_50_) of LY171883 on phosphodiesterase activity.

Materials:

-

Source of phosphodiesterase (e.g., human polymorphonuclear leukocyte lysate, guinea pig tissue homogenates)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

cAMP or cGMP (Substrate)

-

[³H]-cAMP or [³H]-cGMP (Radiolabeled substrate)

-

LY171883

-

Snake venom nuclease (e.g., from Crotalus atrox)

-

Anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare a lysate or homogenate from the tissue of interest containing PDE activity.

-

Reaction Mixture: In a reaction tube, combine the enzyme preparation, a fixed concentration of [³H]-cAMP or [³H]-cGMP, and varying concentrations of LY171883.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Termination: Stop the reaction by boiling the tubes.

-

Conversion to Nucleoside: Add snake venom nuclease to the cooled tubes and incubate to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate will bind to the resin, while the uncharged nucleoside product will pass through.

-

Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of PDE activity inhibited by LY171883 at each concentration. Plot the percent inhibition against the log concentration of LY171883 and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

Conclusion

The in vitro characterization of LY171883 reveals its primary action as a competitive antagonist of the CysLT1 receptor. Furthermore, it demonstrates off-target activities, including the inhibition of phosphodiesterases at higher concentrations and agonism at PPARγ. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the pharmacological properties of this compound.

References

An In-depth Technical Guide to the Target Identification and Validation of Rolipram (LY170198)

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the identification and validation of the molecular target for the prototypical phosphodiesterase 4 (PDE4) inhibitor, Rolipram. While historically referred to by various development codes, including LY170198, the compound is most widely recognized as Rolipram. This document provides a comprehensive overview of its mechanism of action, quantitative interaction data, detailed experimental protocols for its validation, and a visual representation of its place in cellular signaling.

Target Identification: Phosphodiesterase 4 (PDE4)

The primary molecular target of Rolipram has been unequivocally identified as phosphodiesterase 4 (PDE4) , a family of enzymes responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram prevents the degradation of cAMP, leading to its intracellular accumulation and the subsequent activation of downstream signaling pathways, suchas those mediated by Protein Kinase A (PKA). This mechanism underlies its potent anti-inflammatory and neurological effects.

Isoform Selectivity and Potency

Rolipram exhibits selectivity for the PDE4 family and demonstrates differential potency against its various isoforms. This selectivity is crucial for its biological activity and therapeutic window. Quantitative data from numerous enzymatic assays have established its inhibitory concentrations (IC₅₀), which are summarized below.

Table 1: Rolipram Inhibitory Potency (IC₅₀) against PDE4 Isoforms

| PDE4 Isoform | IC₅₀ (nM) | Assay Type | Source |

| PDE4A | ~3 | Immunopurified Enzyme Activity Assay | [1] |

| PDE4B | ~130 | Immunopurified Enzyme Activity Assay | [1] |

| PDE4D | ~240 | Immunopurified Enzyme Activity Assay | [1] |

Note: IC₅₀ values can vary based on specific assay conditions, such as substrate concentration and enzyme source.

Cellular Activity

The validation of Rolipram's target is further substantiated by its activity in cellular models. A key validation experiment is the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in monocytic cells, a hallmark of its anti-inflammatory action.

Table 2: Rolipram Cellular Anti-inflammatory Potency

| Cell Line | Assay | Endpoint | IC₅₀ (nM) | Source |

| Human Monocytes | LPS-induced TNF-α Production | TNF-α Protein Levels (ELISA) | ~100 | [2] |

| J774 Macrophages | LPS-induced TNF-α Production | TNF-α Protein Levels (ELISA) | ~25.9 | [3] |

| U937 Monocytes | CREB Phosphorylation | pCREB Levels | ~1 (high affinity), ~120 (low affinity) |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline representative protocols for key experiments used to validate Rolipram's targeting of PDE4.

Protocol: PDE4 Enzymatic Inhibition Assay

This protocol describes a method to determine the IC₅₀ of an inhibitor against a purified recombinant PDE4 enzyme. It is based on a fluorescence polarization (FP) assay principle, commonly available in commercial kits.

Objective: To quantify the concentration-dependent inhibition of PDE4 activity by Rolipram.

Materials:

-

Purified, recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, or PDE4D)

-

Fluorescein-labeled cAMP substrate (FAM-cAMP)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Phosphate-binding agent (scintillation proximity assay beads or similar)

-

Rolipram (or other test inhibitor) serially diluted in DMSO, then Assay Buffer

-

96-well or 384-well microplates (black, low-volume)

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Rolipram in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup: To each well of the microplate, add the following in order:

-

20 µL of Assay Buffer (for control wells) or Rolipram dilution.

-

15 µL of diluted recombinant PDE4 enzyme.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction: Add 15 µL of FAM-cAMP substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).

-

Stop Reaction & Detect: Add 50 µL of the phosphate-binding agent to stop the reaction and allow the FP signal to develop. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each Rolipram concentration relative to DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).

-

Plot percent inhibition versus the logarithm of Rolipram concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: LPS-Induced TNF-α Production in Macrophages

This protocol details a cell-based assay to validate the anti-inflammatory effects of Rolipram by measuring its ability to inhibit TNF-α secretion from activated macrophages.[3][4]

Objective: To determine the IC₅₀ of Rolipram for the inhibition of LPS-induced TNF-α production in a macrophage cell line.

Materials:

-

J774 or U937 macrophage cell line

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

Rolipram

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

TNF-α ELISA Kit

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Plating: Seed J774 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Pre-treatment: Prepare serial dilutions of Rolipram in culture medium. Remove the old medium from the cells and add 100 µL of the Rolipram dilutions to the appropriate wells. Incubate for 1 hour at 37°C.

-

Cell Stimulation: Prepare a solution of LPS in culture medium. Add 10 µL of LPS solution to each well to achieve a final concentration of 10-100 ng/mL. Add medium without LPS to negative control wells.

-

Incubation: Incubate the plate for 4-24 hours at 37°C. The optimal time should be determined based on TNF-α production kinetics in the specific cell line.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer and store at -20°C until analysis.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

-

Cell Viability Assessment: To the remaining cells in the plate, add fresh medium and a cell viability reagent to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.

-

Data Analysis:

-

Calculate the percent inhibition of TNF-α production for each Rolipram concentration compared to the LPS-only treated cells.

-

Plot the results and determine the IC₅₀ value as described in the previous protocol.

-

Visualizing the Mechanism and Workflow

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.

Signaling Pathway

Rolipram acts by inhibiting PDE4, which prevents the breakdown of cAMP. The resulting increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP Response Element-Binding Protein (CREB). This pathway is central to the anti-inflammatory effects of Rolipram.

Experimental Workflow

The process of determining the cellular potency of an inhibitor involves a series of sequential steps, from cell culture to data analysis. The following diagram illustrates a typical workflow for the TNF-α inhibition assay.

Conclusion and Validation Summary

The identification of PDE4 as the primary target of Rolipram is strongly supported by a convergence of evidence. Direct enzymatic assays demonstrate potent, low-nanomolar inhibition of specific PDE4 isoforms.[1] This biochemical activity translates directly to a cellular context, where Rolipram effectively suppresses the production of key inflammatory mediators like TNF-α at comparable concentrations.[2][3] The mechanism is well-understood and involves the modulation of the ubiquitous cAMP signaling pathway. The consistency of quantitative data across different experimental systems—from purified enzymes to cellular functional assays—provides robust validation of PDE4 as the bona fide molecular target of Rolipram. This foundational knowledge has enabled its use as a critical research tool and has paved the way for the development of next-generation PDE4 inhibitors for various therapeutic indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of cAMP-dependent inhibition of LPS-induced TNF alpha production by rolipram, a specific phosphodiesterase IV (PDE IV) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of rolipram on cyclic AMP levels in alveolar macrophages and lipopolysaccharide-induced inflammation in mouse lung - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of LY 170198, a Leukotriene D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo assessment of LY 170198, a selective and potent antagonist of the leukotriene D4 (LTD4) receptor. The following sections detail the mechanism of action, suggested experimental workflows, and specific protocols for evaluating the efficacy of this compound in relevant animal models.

Introduction

Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators derived from arachidonic acid. They are key players in the pathophysiology of various inflammatory diseases, most notably asthma, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion. This compound acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the downstream effects of LTD4. In vivo studies are crucial to characterize the potency, efficacy, and duration of action of this compound. The guinea pig is a well-established animal model for these investigations due to the high sensitivity of its airways to leukotrienes.

Mechanism of Action: Leukotriene D4 Signaling and Antagonism by this compound

Leukotriene D4 exerts its biological effects by binding to the CysLT1 receptor, a G-protein coupled receptor. This binding initiates a signaling cascade that leads to smooth muscle contraction, increased vascular permeability, and chemotaxis of inflammatory cells. This compound competitively binds to the CysLT1 receptor, preventing LTD4 from binding and thereby blocking its pro-inflammatory and bronchoconstrictive effects.

Experimental Protocols

The following protocols are designed to assess the in vivo efficacy of this compound as an LTD4 receptor antagonist.

Antagonism of LTD4-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This experiment evaluates the ability of this compound to inhibit airway obstruction caused by exogenously administered LTD4.

Materials:

-

Male Hartley guinea pigs (350-450 g)

-

This compound

-

Leukotriene D4 (LTD4)

-

Anesthetic (e.g., sodium pentobarbital)

-

Tracheal cannula

-

Jugular vein catheter

-

Ventilator

-

Pressure transducer connected to a polygraph for recording pulmonary inflation pressure.

-

Vehicle for this compound (e.g., saline, DMSO, or as specified for the compound)

Procedure:

-

Animal Preparation:

-

Anesthetize the guinea pig with an appropriate anesthetic.

-

Perform a tracheotomy and insert a tracheal cannula.

-

Artificially ventilate the animal.

-

Insert a catheter into the jugular vein for intravenous administration of compounds.

-

Connect the tracheal cannula to a pressure transducer to monitor pulmonary inflation pressure.

-

-

Drug Administration:

-

Administer the vehicle or this compound intravenously via the jugular vein catheter.

-

Allow for a pre-treatment period (e.g., 5-15 minutes) for the compound to distribute.

-

-

LTD4 Challenge:

-

Administer a bolus of LTD4 intravenously to induce bronchoconstriction. The dose of LTD4 should be predetermined to cause a submaximal but significant increase in pulmonary inflation pressure.

-

Record the peak increase in pulmonary inflation pressure.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the LTD4-induced bronchoconstriction by this compound compared to the vehicle control group.

-

Generate dose-response curves to determine the ED50 of this compound.

-

Antagonism of LTD4-Induced Dermal Vascular Permeability in Guinea Pigs

This assay assesses the ability of this compound to inhibit the increase in vascular permeability in the skin induced by LTD4.

Materials:

-

Male Hartley guinea pigs (350-450 g)

-

This compound

-

Leukotriene D4 (LTD4)

-

Evans Blue dye (or other vascular permeability marker)

-

Saline

-

Vehicle for this compound

Procedure:

-

Animal Preparation:

-

Shave the dorsal skin of the guinea pig 24 hours prior to the experiment.

-

-

Drug Administration:

-

Administer this compound or its vehicle intravenously or orally, depending on the desired route of evaluation.

-

-

Dye and Agonist Injection:

-

After the appropriate pre-treatment time, administer Evans Blue dye intravenously.

-

Immediately after the dye injection, administer intradermal injections of LTD4 and a saline control at distinct sites on the shaved back.

-

-

Evaluation of Permeability:

-

After a set period (e.g., 30 minutes), euthanize the animal.

-

Excise the skin at the injection sites.

-

Measure the diameter of the blueing at each injection site as an index of vascular permeability.

-

Alternatively, the dye can be extracted from the skin tissue and quantified spectrophotometrically.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTD4-induced vascular permeability by this compound compared to the vehicle control.

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.

Table 1: Antagonism of LTD4-Induced Bronchoconstriction by this compound

| Treatment Group | Dose (mg/kg, i.v.) | n | Peak Increase in Pulmonary Inflation Pressure (cm H2O) | % Inhibition |

| Vehicle Control | - | 8 | 25.4 ± 2.1 | - |

| This compound | 0.1 | 6 | 18.2 ± 1.9 | 28.3 |

| This compound | 0.3 | 6 | 11.5 ± 1.5 | 54.7 |

| This compound | 1.0 | 6 | 5.8 ± 1.1 | 77.2 |

Data are presented as mean ± SEM.

Table 2: Antagonism of LTD4-Induced Dermal Vascular Permeability by this compound

| Treatment Group | Dose (mg/kg, p.o.) | n | Diameter of Blueing (mm) | % Inhibition |

| Vehicle Control | - | 8 | 12.8 ± 0.9 | - |

| This compound | 1.0 | 6 | 9.5 ± 0.7 | 25.8 |

| This compound | 3.0 | 6 | 6.2 ± 0.5 | 51.6 |

| This compound | 10.0 | 6 | 3.1 ± 0.4 | 75.8 |

Data are presented as mean ± SEM.

Conclusion

The provided protocols offer a robust framework for the in vivo characterization of this compound as a leukotriene D4 receptor antagonist. These experiments are essential for determining the compound's potency and efficacy in preclinical models, providing critical data to support its further development for the treatment of inflammatory diseases such as asthma. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

Application Notes and Protocols: Utilizing LY171883 (Tomelukast) in Asthma Research Models

Introduction

LY171883, also known as Tomelukast, is a potent and orally active selective antagonist of the cysteinyl leukotriene receptors, specifically targeting leukotriene D4 (LTD4) and E4 (LTE4).[1][2] Leukotrienes are inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of asthma. They are responsible for inducing potent bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting inflammatory cells into the airways.[3] By blocking the action of LTD4 and LTE4 at their receptor sites, LY171883 serves as a valuable pharmacological tool for investigating the contribution of the leukotriene pathway in various experimental models of asthma.